1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl-
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Overview
Description
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated anilines: This method involves the reaction of N-alkylated anilines with aldehydes or ketones under acidic or basic conditions to form the isoquinolinone ring.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinolinone structure.
Industrial Production Methods
Industrial production methods for isoquinolinones often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts like palladium or platinum.
Major Products
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Isoquinolinone: The parent compound with similar structural features.
3,4-Dihydroisoquinoline: A related compound with a similar core structure.
2-Propylisoquinoline: Another derivative with a propyl group at a different position.
Uniqueness
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinolinone derivatives.
Properties
CAS No. |
162334-82-9 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-propyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h3-6H,2,7-9H2,1H3 |
InChI Key |
JOJFZCBPAOJAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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